molecular formula C21H21N3O3 B2926641 N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031977-84-0

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2926641
CAS No.: 1031977-84-0
M. Wt: 363.417
InChI Key: VTYPVAGJNROUDH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group, a pyrimidinyl group, and an acetamide moiety

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: It is evaluated for its potential use in various industrial processes, including catalysis and polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol.

    Etherification: The pyrimidinyl intermediate is then subjected to etherification with 2-bromoacetophenone to form 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetophenone.

    Amidation: The final step involves the reaction of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetophenone with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted acetamides.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamide derivatives and pyrimidinyl compounds.

    N-(2-methoxyphenyl)acetamide: Lacks the pyrimidinyl group.

    2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: Lacks the methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-8-10-16(11-9-14)21-22-15(2)12-20(24-21)27-13-19(25)23-17-6-4-5-7-18(17)26-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPVAGJNROUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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